1-(2-Bromobenzyl)azetidine
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Overview
Description
1-(2-Bromobenzyl)azetidine is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. The presence of a bromobenzyl group at the nitrogen atom further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)azetidine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with azetidinone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of azetidinone, followed by cyclization to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzylazetidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Benzylazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)azetidine involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Azetidine: The parent compound without the bromobenzyl group.
1-Benzylazetidine: Similar structure but lacks the bromine atom.
2-Bromoazetidine: Bromine atom is directly attached to the azetidine ring.
Uniqueness: 1-(2-Bromobenzyl)azetidine is unique due to the presence of both the azetidine ring and the bromobenzyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12BrN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
HYDQGSGCAXRHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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